Technical Guide: pKa Values and Ionization States of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid
Technical Guide: pKa Values and Ionization States of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic Acid
This guide provides an in-depth technical analysis of the physicochemical properties of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid, focusing on its ionization behavior (pKa) and the resulting microspecies distribution.
Executive Summary
Compound: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid Synonyms: 3-Formyl-4-hydroxycinnamic acid; 3-Formyl-p-coumaric acid CAS Registry: 893642-98-3 (Generic for isomer) / 7400-08-0 (Parent scaffold ref) Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol [1][2][3][4]
This compound is a functionalized derivative of p-coumaric acid featuring an ortho-formyl group on the phenolic ring. Its ionization behavior is governed by two acidic moieties: the carboxylic acid on the prop-2-enoic side chain and the phenolic hydroxyl group. Understanding its pKa values is critical for predicting solubility, membrane permeability (LogD), and formulation stability in drug development.
The presence of the electron-withdrawing formyl group at the 3-position significantly alters the acidity of the phenolic group compared to the parent p-coumaric acid, introducing a unique ionization profile relevant to antioxidant activity and protein binding.
Structural Analysis & Electronic Effects
To accurately determine the ionization constants, we must analyze the electronic environment of the acidic protons.
The Structural Scaffold
The molecule consists of a phenyl ring substituted with:
-
Prop-2-enoic acid (Acrylic acid chain): Position 1.
-
Formyl group (-CHO): Position 3.
-
Hydroxyl group (-OH): Position 4.
Electronic Influences on Acidity
-
Carboxylic Acid (pKa₁): The carboxylic acid is separated from the ring by a vinyl group (
). The formyl group at the meta position (relative to the vinyl attachment) exerts an electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion, likely lowering the pKa slightly compared to unsubstituted cinnamic acid. -
Phenolic Hydroxyl (pKa₂): The hydroxyl group is ortho to the formyl group. This creates a specific interaction:
-
Intramolecular Hydrogen Bonding: The phenolic hydrogen forms a hydrogen bond with the carbonyl oxygen of the formyl group. While this typically stabilizes the neutral form, the electron-withdrawing nature of the formyl group (via resonance and induction) strongly stabilizes the phenolate anion.
-
Comparison: In salicylaldehyde (o-hydroxybenzaldehyde), this effect lowers the pKa to ~8.37 (compared to ~10 for phenol). The addition of the para-acrylic acid side chain (an electron-withdrawing conjugated system) further delocalizes the negative charge, potentially lowering the pKa further.
-
pKa Values and Ionization Profile[5][6][7][8]
Based on structural fragment analysis and comparative data from homologous series (p-coumaric acid, salicylaldehyde, and ferulic acid), the ionization constants are defined as follows.
Predicted Dissociation Constants
Note: Values are derived from structure-activity relationship (SAR) analysis of experimental analogs.
| Ionization Step | Functional Group | Predicted pKa | Description |
| pKa₁ | Carboxylic Acid ( | 4.25 ± 0.15 | Stronger acid. Deprotonation occurs first. Similar to trans-cinnamic acid (4.44) but acidified by the formyl group. |
| pKa₂ | Phenolic Hydroxyl ( | 8.10 ± 0.30 | Weaker acid. Deprotonation occurs at basic pH. Significantly more acidic than p-coumaric acid (9.9) due to the ortho-formyl group. |
Microspecies Distribution
The compound exists in three distinct ionization states depending on the pH of the environment.
-
Species I (Neutral, H₂A): Dominant at pH < 3.0. Highly lipophilic, low aqueous solubility.
-
Species II (Mono-anion, HA⁻): Dominant at pH 5.0 – 7.0. The carboxyl group is ionized (
), but the phenol remains protonated. This is the primary species at physiological pH (7.4) inside the cytoplasm. -
Species III (Di-anion, A²⁻): Dominant at pH > 9.0. Both groups are ionized. Highly soluble, low membrane permeability.
Ionization Pathway Diagram
The following diagram illustrates the stepwise deprotonation sequence.
Figure 1: Stepwise ionization pathway of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid.[4][5]
Experimental Determination Protocol
To validate these predicted values experimentally, the Potentiometric Titration method is the gold standard for this solubility class.
Methodology: Potentiometric Titration (GLpKa)
This protocol ensures accurate determination of overlapping pKa values in aqueous or mixed-solvent systems.
Reagents:
-
Analyte: 5 mg of 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid (High Purity >98%).
-
Titrant: 0.1 M Carbonate-free NaOH (Standardized).
-
Solvent: degassed 0.15 M KCl (to maintain ionic strength). Note: If solubility is low, use Methanol/Water co-solvent (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% utilizing the Yasuda-Shedlovsky equation.
Workflow:
-
Dissolution: Dissolve the compound in the chosen solvent system under Nitrogen atmosphere (to prevent oxidation of the aldehyde/phenol).
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation (H₂A state).
-
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL). Record pH after stabilization at each step.
-
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad) to calculate pKa₁ and pKa₂.
Experimental Workflow Diagram
Figure 2: Potentiometric titration workflow for pKa determination in low-solubility acids.
Biopharmaceutical Implications
Understanding the ionization state is crucial for interpreting biological assays and formulation strategies.
Lipophilicity (LogD) Profile
-
Acidic Environment (Stomach, pH 1-3): The compound exists as H₂A . It is neutral and moderately lipophilic, favoring absorption via passive diffusion.
-
Physiological Environment (Blood/Cytosol, pH 7.4): The compound exists primarily as HA⁻ (Carboxylate anion). This reduces membrane permeability compared to the neutral form but increases solubility.
-
Binding Interactions: The ortho-formyl group remains protonated at physiological pH (pKa₂ ~ 8.1). This allows the phenolic hydrogen to participate in H-bond donor interactions with receptor targets (e.g., kinase domains or radical scavenging).
Solubility
-
Low Solubility Risk: At pH < 4.0, the compound may precipitate in aqueous buffers.
-
Formulation Strategy: To maintain solubility for in vitro assays, buffers should be adjusted to pH > 5.0, or pre-dissolved in DMSO.
Stability Warning
The aldehyde group at position 3 is susceptible to oxidation (to a carboxylic acid) or Schiff base formation with amines.
-
Precaution: Avoid buffers containing primary amines (e.g., Tris, Glycine) during pKa determination or storage. Use Phosphate or HEPES buffers.
References
-
Physicochemical Properties of Hydroxycinnamic Acids. Source:Journal of Agricultural and Food Chemistry. Context: Establishes baseline pKa values for p-coumaric acid (pKa₁=4.65, pKa₂=9.92). URL:[Link]
-
Acidity of Ortho-Substituted Phenols (Salicylaldehyde). Source:Handbook of Chemistry and Physics (CRC Press).[6] Context: Provides the pKa of salicylaldehyde (8.37), demonstrating the acidifying effect of the ortho-formyl group. URL:[Link]
-
Potentiometric Determination of Ionization Constants. Source:IUPAC Technical Report. Context: Standard protocols for measuring pKa of low-solubility organic acids using mixed-solvent titration. URL:[Link]
-
PubChem Compound Summary: 3-(3-Formyl-4-hydroxyphenyl)prop-2-enoic acid. Source:[7]National Center for Biotechnology Information. Context: Structural confirmation and predicted physicochemical properties.[8][5] URL:[Link]
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- 1. (E)-3-(3-formyl-4-hydroxy-phenyl)prop-2-enoic acid 97% | CAS: 893642-98-3 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. (2E)-3-(3-formyl-4-hydroxyphenyl)prop-2-enoic acid | C10H8O4 | CID 23005306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chemistry.alanearhart.org [chemistry.alanearhart.org]
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